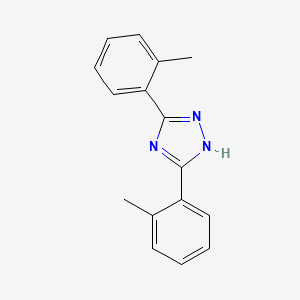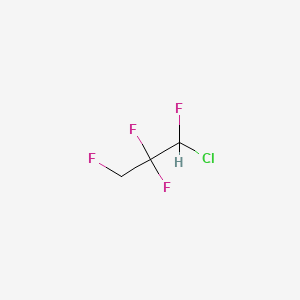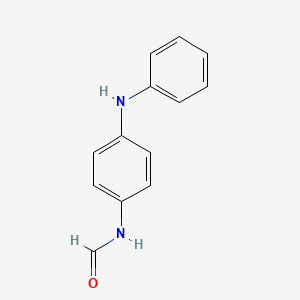
N-(1-Hydroxypropan-2-yl)-1,6-dimethyl-9,10-didehydroergoline-8-carboximidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propisergide is a chemical compound with the molecular formula C20H25N3O2 and a molecular weight of 339.43 g/mol . It is classified as an alkaloid and has a complex structure with three defined stereocenters . Propisergide is not currently approved for any medical use and does not have any known adverse events associated with it .
準備方法
The synthesis of propisergide involves several steps, including the formation of key intermediates and the final product. The synthetic route typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of specific starting materials under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core structure of propisergide.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of propisergide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain propisergide in its pure form.
Industrial production methods for propisergide would likely involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity.
化学反応の分析
Propisergide can undergo various types of chemical reactions, including:
Oxidation: Propisergide can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Propisergide can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Propisergide can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, propisergide may be used to investigate its effects on cellular processes and molecular pathways.
Medicine: Although not currently approved for medical use, propisergide could be explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Propisergide may have applications in the development of new materials or as a precursor for other chemical compounds.
作用機序
The mechanism of action of propisergide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that propisergide may act on certain receptors or enzymes, leading to changes in cellular signaling and function. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Propisergide can be compared with other similar compounds, such as:
Ergotamine: Both propisergide and ergotamine are alkaloids with similar structural features. ergotamine is used clinically for the treatment of migraines, whereas propisergide is not approved for medical use.
Lysergic Acid Diethylamide (LSD): LSD shares some structural similarities with propisergide but has distinct pharmacological effects and is known for its psychoactive properties.
Methysergide: Methysergide is another compound related to propisergide, used in the past for migraine prophylaxis. It has a similar mechanism of action but different clinical applications.
特性
CAS番号 |
4227-71-8 |
|---|---|
分子式 |
C20H25N3O2 |
分子量 |
339.4 g/mol |
IUPAC名 |
(6aR,9R)-N-(1-hydroxypropan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-12(11-24)21-20(25)14-7-16-15-5-4-6-17-19(15)13(9-22(17)2)8-18(16)23(3)10-14/h4-7,9,12,14,18,24H,8,10-11H2,1-3H3,(H,21,25)/t12?,14-,18-/m1/s1 |
InChIキー |
XUKAVPATXGYVKJ-OLTOQGTGSA-N |
異性体SMILES |
CC(CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C |
正規SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
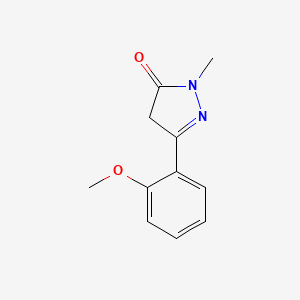
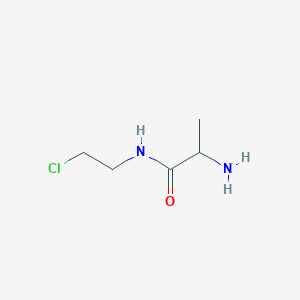
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
![1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole](/img/structure/B13802677.png)
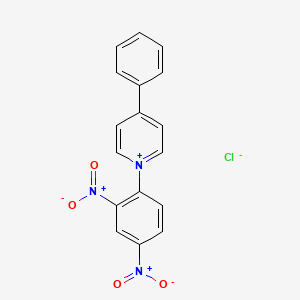
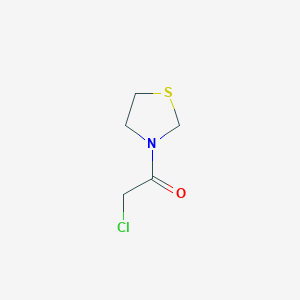
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
